1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, with the chemical formula C₈H₆Br₂F₂ and CAS number 1261791-24-5, is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. This compound features a bromo group at the first position, a bromomethyl group at the second position, and a difluoromethyl group at the third position of the benzene ring. Its molecular weight is approximately 299.94 g/mol, and it has a density of about 1.8 g/cm³ .
The reactivity of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene can be attributed to its halogen substituents, which can participate in various nucleophilic substitution reactions. The bromine atoms can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of new compounds. Additionally, the difluoromethyl group can influence the electronic properties of the molecule, affecting reactivity in electrophilic aromatic substitutions.
While specific biological activities of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological activities. For instance, halogenated aromatic compounds are known for their potential antimicrobial and antifungal properties. Further studies would be necessary to elucidate any specific biological effects associated with this compound.
Synthesis of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene can be achieved through several methods:
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene has potential applications in:
Interaction studies involving 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene would focus on its behavior in various chemical environments and its interactions with biological systems. Investigations could include:
Several compounds share structural similarities with 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Similarity |
---|---|---|---|
1-Bromo-3-(bromomethyl)benzene | 823-78-9 | C₇H₇Br₂ | 0.93 |
1-Bromo-4-(bromomethyl)benzene | 589-15-1 | C₇H₇Br₂ | 0.93 |
1-Bromo-2,3-bis(bromomethyl)benzene | 127168-82-5 | C₈H₇Br₃ | 0.90 |
1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9 | C₈H₉Br₂ | 0.90 |
2-Bromo-4-(bromomethyl)-1-methylbenzene | 259231-26-0 | C₈H₉Br₂ | 0.90 |
These compounds are unique due to variations in their substituent positions and types (e.g., differing numbers of bromine atoms). The presence of difluoromethyl groups in 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene distinguishes it from others, potentially affecting its reactivity and biological interactions.
Electrophilic bromination forms the cornerstone of synthesizing brominated benzene derivatives. For 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, bromination typically proceeds via a two-step mechanism involving the generation of a bromonium ion (Br⁺) using Lewis acid catalysts such as FeBr₃. The reaction mechanism involves:
Critical parameters include temperature (25–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric control to prevent over-bromination. For example, bromination of 2-(bromomethyl)-3-(difluoromethyl)benzene at 40°C in CH₂Cl₂ with 1.1 equiv Br₂ achieves 78% yield.
Substrate | Catalyst | Temp (°C) | Solvent | Yield (%) |
---|---|---|---|---|
2-(Bromomethyl)-3-(difluoromethyl)benzene | FeBr₃ | 40 | CH₂Cl₂ | 78 |
3-(Difluoromethyl)toluene | AlBr₃ | 60 | CCl₄ | 65 |
Bromomethylation introduces the -CH₂Br group regioselectively. A proven method involves the reaction of formaldehyde (HCHO) with HBr in acetic acid, generating in situ bromomethylating agents. For 3-(difluoromethyl)benzene derivatives, this reaction proceeds under mild conditions (70°C, 6 h) to yield 2-(bromomethyl)-3-(difluoromethyl)bromobenzene with >90% selectivity.
Key advantages:
Parameter | Optimal Value | Effect on Yield |
---|---|---|
HBr concentration | 48% aq. | Maximizes CH₂Br formation |
Reaction time | 6 h | Prevents over-substitution |
Temperature | 70°C | Balances kinetics and selectivity |
The difluoromethyl (-CF₂H) group is introduced via radical-mediated pathways to avoid side reactions associated with ionic mechanisms. Photocatalytic methods using NaSO₂CF₂H and Eosin Y under blue LED irradiation (450 nm) enable regioselective C–H difluoromethylation. For brominated substrates, the stability of the benzyl radical intermediate dictates selectivity, favoring positions ortho to electron-withdrawing groups (e.g., -Br).
Mechanistic steps:
Substrate | Catalyst | Light Source | Yield (%) |
---|---|---|---|
1-Bromo-3-(bromomethyl)benzene | Eosin Y | Blue LED | 85 |
2-Bromo-4-methylbenzene | Ru(bpy)₃²⁺ | White LED | 72 |